![molecular formula C9H10N2 B1295381 2,5-Dimethylimidazo[1,2-a]pyridine CAS No. 6188-30-3](/img/structure/B1295381.png)

2,5-Dimethylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

2,5-Dimethylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized for its broad range of applications in medicinal chemistry. This scaffold is known for its presence in various therapeutic agents and marketed preparations, such as zolimidine and zolpidem, due to its diverse biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities .

Synthesis Analysis

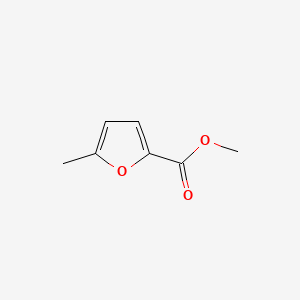

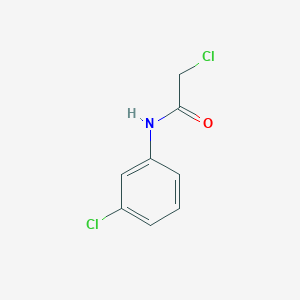

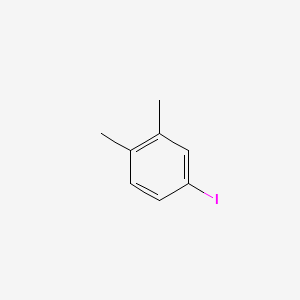

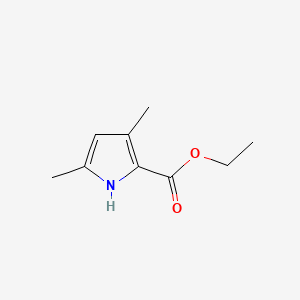

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with dimethyl substitutions, typically involves multi-step reactions. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized through reactions starting from monobromo and dibromo substituted 2-amino-γ-picoline, followed by reactions with ethyl 2-chloroacetoacetate, hydrolysis, and treatment with substituted amines . Similarly, derivatives of imidazo[1,5-a]pyridine were synthesized, which serve as precursors for stable N-heterocyclic carbenes .

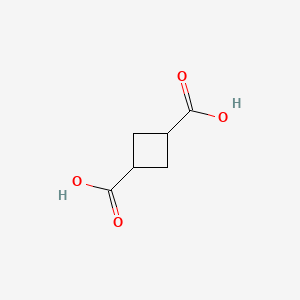

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a bicyclic 5-6 heterocyclic ring system. The structural and vibrational properties of related compounds, such as imidazo[4,5-c]pyridine, have been analyzed using DFT quantum chemical calculations, revealing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .

Chemical Reactions Analysis

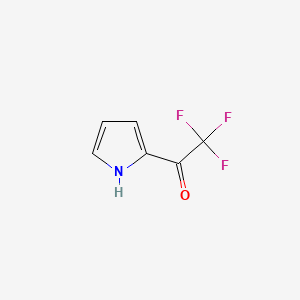

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, imidazo[1,5-a]pyridine carbene-derived zwitterions have been used to synthesize densely functionalized pyrroles and thiophenes, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in organic synthesis . Additionally, 2-acetylimidazo[4,5-b]pyridine has been reacted with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea to obtain a range of imidazo[4,5-b]pyridine derivatives with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substituents. For instance, the introduction of phenyl and naphthyl groups to the 2-position of imidazo[1,2-a]pyridine resulted in thermally stable solid compounds with fluorescent properties similar to the parent compound . The fluorescent properties of these compounds were further modified by the introduction of electron-donating groups, causing a marked red shift in fluorescence .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : These compounds have shown promise in the fight against TB, a disease that claimed 1.6 million lives worldwide in 2021 .

Organic Synthesis and Pharmaceutical Chemistry

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Optoelectronic Devices and Sensors

- Scientific Field : Materials Science

- Summary of Application : Imidazo[1,2-a]pyridine derivatives have shown great potential in several research areas, including materials science . They have been used in different technological applications such as optoelectronic devices and sensors .

- Methods of Application : The specific methods of application can vary widely depending on the specific device or sensor. Typically, the imidazo[1,2-a]pyridine compound would be incorporated into the device or sensor during the manufacturing process .

- Results or Outcomes : The use of imidazo[1,2-a]pyridine derivatives in these applications has led to promising innovations .

Anti-Cancer Drugs

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been used in the pharmaceutical field, including as anti-cancer drugs .

- Methods of Application : The specific methods of application can vary widely depending on the specific drug and the type of cancer being treated. Typically, the drug would be administered to the patient in accordance with a specific treatment plan .

- Results or Outcomes : The use of imidazo[1,2-a]pyridine derivatives as anti-cancer drugs has shown promise, although the specific results can vary widely depending on the specific drug and the type of cancer being treated .

Emitters for Confocal Microscopy and Imaging

- Scientific Field : Biomedical Imaging

- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This application is particularly useful in biomedical research, where these compounds can help visualize cellular structures and processes .

- Methods of Application : The specific methods of application can vary widely depending on the specific imaging technique and the biological system being studied. Typically, the imidazo[1,2-a]pyridine compound would be incorporated into the imaging system during the experimental setup .

- Results or Outcomes : The use of imidazo[1,2-a]pyridine derivatives as emitters for confocal microscopy and imaging has led to significant advancements in biomedical imaging .

Antimycobacterial Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been used in the pharmaceutical field, including as antimycobacterial agents .

- Methods of Application : The specific methods of application can vary widely depending on the specific drug and the type of mycobacterial infection being treated. Typically, the drug would be administered to the patient in accordance with a specific treatment plan .

- Results or Outcomes : The use of imidazo[1,2-a]pyridine derivatives as antimycobacterial agents has shown promise, although the specific results can vary widely depending on the specific drug and the type of mycobacterial infection being treated .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research, with a focus on improving the ecological impact of the classical schemes .

Eigenschaften

IUPAC Name |

2,5-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYLCICXTKMFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210868 | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylimidazo[1,2-a]pyridine | |

CAS RN |

6188-30-3 | |

| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6188-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)